molecular formula C19H22N2O2 B2429268 1-(2-Ethoxy-ethyl)-2-p-tolyloxymethyl-1H-benzoimidazole CAS No. 497076-38-7

1-(2-Ethoxy-ethyl)-2-p-tolyloxymethyl-1H-benzoimidazole

Cat. No.: B2429268
CAS No.: 497076-38-7
M. Wt: 310.397
InChI Key: SRHGMXWTLFQNBL-UHFFFAOYSA-N
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Description

1-(2-Ethoxy-ethyl)-2-p-tolyloxymethyl-1H-benzoimidazole is a chemical compound that belongs to the benzimidazole class of compounds Benzimidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agriculture, and materials science

Properties

IUPAC Name

1-(2-ethoxyethyl)-2-[(4-methylphenoxy)methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-3-22-13-12-21-18-7-5-4-6-17(18)20-19(21)14-23-16-10-8-15(2)9-11-16/h4-11H,3,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRHGMXWTLFQNBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=CC=CC=C2N=C1COC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Ethoxy-ethyl)-2-p-tolyloxymethyl-1H-benzoimidazole typically involves the reaction of 2-ethoxyethylamine with p-tolyloxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield and purity .

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and higher throughput. The use of automated systems for reagent addition and product separation can further enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethoxy-ethyl)-2-p-tolyloxymethyl-1H-benzoimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized, reduced, and substituted benzimidazole derivatives, which can have different biological and chemical properties .

Scientific Research Applications

Antimicrobial Properties

Benzimidazole derivatives, including 1-(2-Ethoxy-ethyl)-2-p-tolyloxymethyl-1H-benzoimidazole, have demonstrated significant antimicrobial activity. Studies indicate that these compounds can inhibit various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:

  • The compound has shown promising results against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentration (MIC) values suggesting effective antibacterial properties .
  • Its antifungal activity has also been assessed against strains like Candida albicans, revealing moderate effectiveness .

Anticancer Activity

Research has identified benzimidazole derivatives as potential anticancer agents. The mechanism often involves targeting specific cellular pathways:

  • In vitro studies have shown that 1-(2-Ethoxy-ethyl)-2-p-tolyloxymethyl-1H-benzoimidazole can induce apoptosis in cancer cell lines, including breast cancer cells (MDA-MB-231) .
  • The compound's structural features allow it to interact with crucial proteins involved in cancer progression, enhancing its therapeutic potential .

Case Studies and Research Findings

Several studies have documented the efficacy of benzimidazole derivatives in various applications:

Study ReferenceApplicationFindings
AntimicrobialSignificant inhibition against Staphylococcus aureus with MIC values as low as 4 µg/mL.
AnticancerInduced apoptosis in MDA-MB-231 breast cancer cells; IC50 values indicating potency comparable to standard treatments.
Molecular InteractionMolecular docking studies reveal strong binding affinity for key enzymes involved in cancer metabolism.

Mechanism of Action

The mechanism of action of 1-(2-Ethoxy-ethyl)-2-p-tolyloxymethyl-1H-benzoimidazole involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of histamine receptors, thereby reducing allergic reactions. Additionally, it can interfere with DNA synthesis in microbial cells, leading to its antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Ethoxy-ethyl)-2-p-tolyloxymethyl-1H-benzoimidazole is unique due to its specific substituents, which confer distinct chemical and biological properties. Its ethoxy-ethyl and p-tolyloxymethyl groups enhance its solubility and reactivity, making it a valuable compound for various applications .

Biological Activity

1-(2-Ethoxy-ethyl)-2-p-tolyloxymethyl-1H-benzoimidazole is a compound belonging to the benzimidazole class, which has garnered attention for its diverse biological activities. This article delves into its biological activity, particularly focusing on its antiproliferative, antifungal, and antibacterial properties, supported by relevant data and case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C16H23N3O\text{C}_{16}\text{H}_{23}\text{N}_{3}\text{O}

This structure features a benzimidazole core, which is known for its biological significance. The presence of the ethoxyethyl and p-tolyloxymethyl substituents enhances its lipophilicity, potentially improving membrane permeability.

Antiproliferative Activity

Recent studies have shown that benzimidazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study indicated that certain derivatives demonstrated IC50 values as low as 16.38 μM against the MDA-MB-231 breast cancer cell line, suggesting potent cytotoxicity (Table 1) .

Table 1: Antiproliferative Activity of Benzimidazole Derivatives

CompoundIC50 (μM)Cell Line
2g16.38MDA-MB-231
2d29.39MDA-MB-231
1e62.30MDA-MB-231
Camptothecin0.41MDA-MB-231

The molecular mechanisms underlying this activity often involve apoptosis induction, where compounds disrupt mitochondrial membrane potential leading to the release of pro-apoptotic factors such as cytochrome c .

Antifungal Activity

The antifungal efficacy of this compound has also been evaluated against common pathogens like Candida albicans and Aspergillus niger. The minimal inhibitory concentration (MIC) values for several derivatives were recorded, indicating moderate antifungal properties (Table 2) .

Table 2: Antifungal Activity of Benzimidazole Derivatives

CompoundMIC (μg/mL)Fungal Strain
1a64Candida albicans
1b128Aspergillus niger
2g64Candida albicans

These findings suggest that modifications at specific positions on the benzimidazole scaffold can enhance antifungal activity.

Antibacterial Activity

In addition to anticancer and antifungal properties, the compound exhibits notable antibacterial activity. It was tested against strains such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), with promising results (Table 3) .

Table 3: Antibacterial Activity of Benzimidazole Derivatives

CompoundMIC (μg/mL)Bacterial Strain
2g4Staphylococcus aureus
2g8MRSA
AmikacinVariableControl

The results indicate that the compound could serve as a lead in developing new antibacterial agents, especially against resistant strains.

Case Studies

A notable case study involved the synthesis and evaluation of various benzimidazole derivatives for their biological activities. The study highlighted that compounds with longer alkyl chains exhibited enhanced anticancer effects due to their increased lipophilicity, facilitating better cellular uptake . Another investigation focused on the role of these compounds in disrupting bacterial cell membranes, which is crucial for their antibacterial action .

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